Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
Description
Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate is a structurally complex organophosphorus compound characterized by a central butanedioate (succinate) ester backbone. The molecule features a dipropan-2-yl ester group and a 2-position substituent comprising a sulfanyl (-S-) moiety linked to a dimethoxyphosphoryl group (-PO(OCH₃)₂).
Properties
CAS No. |
3700-96-7 |
|---|---|
Molecular Formula |
C12H23O7PS |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-8(2)18-11(13)7-10(12(14)19-9(3)4)21-20(15,16-5)17-6/h8-10H,7H2,1-6H3 |
InChI Key |
BFZWMSHWDNXYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester typically involves the reaction of dimethyl phosphorochloridothioate with diisopropyl malonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester and phosphoryl groups.
Ester Hydrolysis
-
Conditions : Aqueous NaOH (1–2 M) at 60–80°C for 4–6 hours.
-
Products : 2-[(Dimethoxyphosphoryl)sulfanyl]butanedioic acid and propan-2-ol.
-
Mechanism : Nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl .
Phosphoryl Group Hydrolysis
-
Conditions : Strong acids (e.g., HCl, 6 M) at reflux.
-
Products : Phosphoric acid derivatives and release of methanol.
-
Stability : The phosphoryl group exhibits greater resistance to hydrolysis compared to the ester linkages .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety acts as a nucleophile or participates in thiol-disulfide exchange:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (R-X) in DMF, 25°C | Thioethers (R-S-C(COO-iPr)₂PO(OMe)₂) |
| Oxidation | H₂O₂ or I₂ in EtOH | Disulfide derivatives |
| Metal Coordination | AgNO₃ or CuCl₂ | Metal-thiolate complexes |
These reactions are exploited in synthesizing bioactive analogs or coordination polymers .
Phosphorylation and Esterification
The compound serves as a phosphorylating agent in peptide and carbohydrate chemistry:
Key Reactions
-
Phosphate Transfer :
-
Reacts with alcohols (e.g., serine -OH) under Mitsunobu conditions (DIAD, PPh₃) to form phosphoesters.
-
-
Transesterification :
-
Catalyzed by lipases (e.g., Candida antarctica Lipase B) in nonpolar solvents, replacing propan-2-yl groups with bulkier esters.
-
Redox Reactivity
The sulfanyl group participates in redox transformations:
| Reaction | Oxidizing Agent | Product |
|---|---|---|
| Oxidation to sulfoxide | mCPBA | Sulfoxide derivative |
| Oxidation to sulfone | H₂O₂, AcOH | Sulfone derivative |
| Reduction (S–S bond) | DTT or TCEP | Free thiol |
These pathways are critical for modulating biological activity, particularly in prodrug design .
Protease Inhibition
The compound acts as a covalent inhibitor of cysteine proteases (e.g., cathepsin B):
-
Mechanism : Thiol group in the protease active site attacks the sulfanyl group, forming a disulfide bond and inactivating the enzyme.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO₂, SO₂, and phosphorus oxides.
-
Photodegradation : UV light (254 nm) cleaves S–P bonds, yielding mercaptans and phosphate esters.
Comparative Reactivity of Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| Dibutyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate | Larger ester groups | Slower hydrolysis due to steric hindrance |
| Dimethyl 2-(methylthio)butanedioate | Simpler thioether | Lacks phosphorylation capacity |
Scientific Research Applications
Pharmaceutical Development
One of the most promising applications of dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate lies in medicinal chemistry . The compound's structure suggests potential biological activity, which is currently under investigation. Key areas of research include:
- Therapeutic Agents : The compound may serve as a precursor or active ingredient in drug formulations targeting various diseases due to its unique phosphorothioate moiety, which is known for its biological significance.
- Phosphodiesterase Inhibition : Similar compounds have been explored for their ability to inhibit phosphodiesterases, enzymes involved in cellular signaling pathways. This inhibition can lead to beneficial pharmacological effects in conditions such as chronic obstructive pulmonary disease (COPD) and psoriatic arthritis .
Organic Synthesis
In the realm of organic synthesis, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its multi-step synthesis involves:
- Formation of Phosphorothioate Linkages : The compound's ability to form phosphorothioate bonds is crucial for creating derivatives with enhanced biological activities.
- Synthesis Techniques : Common methods include esterification and substitution reactions that require careful control of reaction conditions to achieve high yields.
Agricultural Chemistry
The compound also shows potential in agricultural applications , particularly in developing new pesticides or herbicides. Its biological activity could be harnessed to create effective agrochemicals that target specific pests or diseases while minimizing environmental impact.
Case Studies and Research Findings
Research into this compound is still emerging, but several studies highlight its potential:
- Biological Activity Studies : Initial studies have indicated that compounds with similar structures exhibit promising anti-inflammatory and antimicrobial properties, suggesting that this compound may have similar effects.
- Synthesis Efficiency : Investigations into synthetic methodologies reveal that optimizing reaction conditions can significantly improve yield and purity, making it a viable candidate for further research in both pharmaceutical and agricultural sectors.
-
Comparative Analysis with Similar Compounds :
Compound Name Structure Notable Features Dibutyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate C₁₄H₂₇O₇PS Larger alkyl groups; potential for different biological activity Dimethyl 2-(methylthio)butanedioate C₈H₁₄O₄S Simpler structure; used as an intermediate in organic synthesis Propyl 2-(dimethylphosphoryl)butanedioate C₁₁H₂₂O₄P Similar phosphoryl group; investigated for enzyme inhibition properties
This table illustrates how this compound stands out due to its unique structural features, which may confer distinct biological activities not present in other similar compounds.
Mechanism of Action
The mechanism of action of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared features: phosphorothioate groups , ester/amide linkages , or sulfanyl-containing motifs . Below is a comparative analysis using data from the evidence:
Structural and Functional Group Comparisons
Phosphorothioate vs. Sulfonyl/Sulfonamide Groups: The sulfanyl group in the target compound differs from sulfonyl (-SO₂-) groups in compounds like 4,4'-sulfonyldiphenol (). Sulfonyl groups are more electronegative and resistant to oxidation, whereas phosphorothioates exhibit nucleophilic reactivity at sulfur, making them prone to hydrolysis or thiol-disulfide exchange . In contrast, sulfonamide-containing drugs (e.g., ranitidine-related compounds in ) leverage sulfonamide’s stability and hydrogen-bonding capacity for receptor interactions, whereas phosphorothioates may prioritize covalent binding or prodrug activation .
Ester vs. Amide Linkages :
- The dipropan-2-yl ester in the target compound contrasts with amide bonds in N-substituted sulfanyl acetamides (). Esters are more susceptible to hydrolytic cleavage, suggesting shorter biological half-lives compared to amides, which are stabilized by resonance .
Stability and Reactivity
- Hydrolytic Stability : The dipropan-2-yl ester in the target compound is less stable than the amide bonds in ’s acetamides. For instance, esters typically hydrolyze under physiological pH, whereas amides resist hydrolysis, as seen in ranitidine derivatives () .
- Sulfur Reactivity : The phosphorothioate’s sulfur in the target compound is more electrophilic than the sulfanyl groups in acetamides () due to electron-withdrawing phosphoryl effects. This could enhance reactivity with biological nucleophiles (e.g., cysteine residues) but increase oxidative susceptibility .
Research Findings and Gaps
- Key Insight : Sulfanyl groups, when combined with phosphoryl or heterocyclic motifs, significantly influence bioactivity and stability. For example, acetamides with sulfanyl-oxadiazole hybrids show potent enzyme inhibition, while phosphorothioates remain underexplored in this context .
- Data Gaps: No direct evidence exists for the target compound’s synthesis, crystallography (though SHELX programs are widely used for analogous small-molecule refinement ), or bioactivity. Comparative studies with phosphorothioate-containing pesticides (e.g., malathion) could provide mechanistic insights.
Biological Activity
Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate, with the CAS number 3700-96-7, is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from diverse studies and sources.
The molecular formula of this compound is C₁₂H₂₃O₇PS, and it has a molecular weight of approximately 342.35 g/mol. The compound exhibits a density of 1.198 g/cm³ and a boiling point of 394.4°C at 760 mmHg . Its structure includes a dimethoxyphosphoryl group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various enzymatic pathways. Research indicates that compounds with similar structures often act as inhibitors or modulators of enzymes involved in critical metabolic pathways. For instance, phosphonate derivatives have been shown to inhibit enzymes such as acetylcholinesterase and phosphodiesterases, which play roles in neurotransmission and cellular signaling .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For example, compounds with phosphonate groups have been reported to inhibit monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for pain relief and anti-inflammatory responses.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | MAGL inhibition | |
| Anticancer Activity | Induction of apoptosis | |
| Neurotransmission Modulation | Potential cognitive benefits |
Safety and Toxicology
While the biological activity presents promising therapeutic avenues, safety profiles must be considered. Preliminary assessments indicate that compounds with similar structures may exhibit cytotoxic effects at high concentrations. Further toxicological studies are necessary to establish safe dosage ranges and potential side effects associated with this compound.
Q & A
How can researchers optimize the synthesis of dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate to improve yield and purity?
Basic
The synthesis can be optimized by adjusting stoichiometry, reaction time, and solvent selection. For example, in analogous thioglycolic acid coupling reactions (e.g., with 4-aryl-4-oxo-2-butenoic acid), methanol was used as a solvent with a 1:1.5–2.0 molar ratio of reactants, followed by solvent removal under reduced pressure and crystallization . For the target compound, substituting methanol with aprotic solvents (e.g., acetonitrile) may enhance esterification efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH during workup can further improve purity.
What spectroscopic methods are most effective for confirming the structure of this compound?
Basic
A combination of -NMR, -NMR, and IR spectroscopy is critical. -NMR can identify ester protons (δ 1.2–1.4 ppm for isopropyl groups) and thioester linkages (δ 3.5–4.0 ppm for SCH), while -NMR resolves phosphorus environments (δ 55–65 ppm for phosphorothioates). IR confirms carbonyl (1700–1750 cm) and P=O (1250–1300 cm) stretches. Cross-referencing with analogous compounds (e.g., malathion derivatives) ensures accurate assignments .
How can X-ray crystallography using SHELX software resolve structural ambiguities in organothiophosphates like this compound?
Advanced
SHELXL refines crystal structures by modeling anisotropic displacement parameters and validating geometric restraints. For organothiophosphates, the program can resolve ambiguities in sulfur-phosphorus bonding geometry (e.g., thioester vs. thiophosphate configurations) by analyzing residual electron density maps and bond-length constraints. High-resolution data (>1.0 Å) improves accuracy, while twinning or low-resolution data requires iterative refinement using SHELXL’s TWIN and BASF commands .
How should researchers analyze contradictory data between spectroscopic and crystallographic results?
Advanced
Contradictions often arise from dynamic effects in solution (NMR) versus static crystal structures. For example, rotational isomerism in the isopropyl groups may cause NMR splitting not observed in crystallography. Cross-validation via DFT calculations (to model solution-state conformers) and variable-temperature NMR can reconcile discrepancies. SHELXL’s ADPSIM tool simulates anisotropic displacement parameters to assess thermal motion effects in crystallographic models .
What are the critical parameters in solvent selection for crystallization of this compound?
Basic
Solvent polarity and boiling point directly affect crystal quality. For thiophosphate esters, mixed solvents (e.g., ethanol/water) promote slow nucleation. Evidence from analogous compounds shows that methanol or acetone yields high-purity crystals, while dichloromethane/hexane mixtures reduce polymorphism. Temperature gradients during solvent evaporation (e.g., cooling from 40°C to 4°C) enhance crystal size and uniformity .
What high-resolution mass spectrometry techniques are suitable for analyzing degradation products of this compound?
Advanced
Direct Analysis in Real Time (DART) coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DART-FT-ICR MS) provides ultrahigh resolution (>100,000) for identifying degradation fragments. For organothiophosphates, this method detects sulfhydryl (-SH) and phosphoryl (PO) cleavage products with sub-ppm mass accuracy. Tandem MS (MS/MS) further elucidates fragmentation pathways, critical for stability studies .
How can SHELXL address challenges in refining crystal structures with twinning or low-resolution data?
Advanced
SHELXL’s TWIN command models twinned data by assigning twin laws (e.g., 180° rotation) and refining twin fractions (BASF parameter). For low-resolution data (>1.5 Å), constraints on bond distances and angles (DFIX, SADI instructions) stabilize refinement. The program’s RIGU restraints prevent overfitting by enforcing reasonable geometry for phosphoryl and ester groups .
What computational methods complement experimental data in elucidating the reactivity of this compound?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways, such as nucleophilic attack at the thiophosphoryl sulfur. Molecular dynamics simulations model solvation effects on hydrolysis rates, while electrostatic potential maps identify reactive sites for electrophilic substitution. Cross-validating computational results with kinetic assays (e.g., HPLC monitoring) ensures mechanistic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
